molecular formula C11H14ClNO5S B5069040 {2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid

{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid

Cat. No.: B5069040
M. Wt: 307.75 g/mol
InChI Key: GPPTZARACSJHMG-UHFFFAOYSA-N
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Description

“{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid” is a type of phenoxy herbicide . Phenoxy herbicides are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid .


Synthesis Analysis

The synthesis of “this compound” could involve electrophilic aromatic substitution . This reaction is used to place the second group (SO2Cl) on the benzene ring . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula CHClNOS . The average mass is 427.856 Da and the monoisotopic mass is 427.049255 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is very important for synthesis problems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its molecular formula CHClNOS . The average mass is 427.856 Da and the monoisotopic mass is 427.049255 Da .

Mechanism of Action

The mechanism of action of “{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid” could involve electrophilic aromatic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Future Directions

The future directions for “{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid” could involve designing new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new compounds of widely different composition .

Properties

IUPAC Name

2-[2-chloro-4-(propylsulfamoyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-2-5-13-19(16,17)8-3-4-10(9(12)6-8)18-7-11(14)15/h3-4,6,13H,2,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPTZARACSJHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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